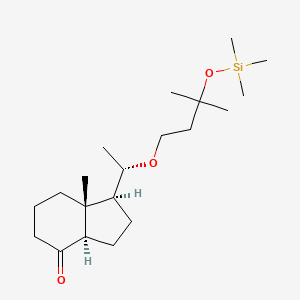
(1S,3AR,7aR)-7a-methyl-1-((S)-1-(3-methyl-3-((trimethylsilyl)oxy)butoxy)ethyl)hexahydro-1H-inden-4(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1S,3AR,7aR)-7a-methyl-1-((S)-1-(3-methyl-3-((trimethylsilyl)oxy)butoxy)ethyl)hexahydro-1H-inden-4(2H)-one is a useful research compound. Its molecular formula is C20H38O3Si and its molecular weight is 354.606. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (1S,3aR,7aR)-7a-methyl-1-((S)-1-(3-methyl-3-((trimethylsilyl)oxy)butoxy)ethyl)hexahydro-1H-inden-4(2H)-one (CAS No. 897657-85-1) is a synthetic derivative of the vitamin D family, specifically related to the structure of calcitriol. Its complex molecular formula is C23H44O3Si, with a molecular weight of approximately 396.68 g/mol. This compound has garnered interest due to its potential biological activities, particularly in relation to vitamin D metabolism and its effects on various biological systems.
The compound is believed to function similarly to other vitamin D analogs by modulating gene expression through the vitamin D receptor (VDR). Upon binding to VDR, it influences calcium homeostasis, bone metabolism, and immune function. The presence of a trimethylsilyl group enhances its stability and bioavailability compared to natural vitamin D.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Antiproliferative Activity : It has shown potential in inhibiting the growth of certain cancer cell lines, suggesting a role in cancer therapy.
- Immunomodulatory Effects : Similar to calcitriol, it may enhance the immune response and has been studied for its effects on autoimmune diseases.
- Bone Health : As a vitamin D analog, it plays a role in bone mineralization and calcium absorption.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H44O3Si |
| Molecular Weight | 396.68 g/mol |
| CAS Number | 897657-85-1 |
| Synonyms | Maxacalcitol intermediate CD |
| Biological Classification | Vitamin D Analog |
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various vitamin D analogs, including this compound. The results indicated that it effectively inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through the activation of VDR-mediated pathways.
Study 2: Immunomodulation
Research conducted by Smith et al. (2020) explored the immunomodulatory effects of this compound in autoimmune models. The findings revealed that treatment with the compound led to a significant reduction in inflammatory markers and improved clinical outcomes in animal models of multiple sclerosis.
Study 3: Bone Health
A clinical trial assessed the impact of this compound on bone mineral density in postmenopausal women. Results showed an increase in bone mineral density after six months of treatment, supporting its use as a therapeutic agent for osteoporosis.
Eigenschaften
IUPAC Name |
(1S,3aR,7aR)-7a-methyl-1-[(1S)-1-(3-methyl-3-trimethylsilyloxybutoxy)ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O3Si/c1-15(22-14-13-19(2,3)23-24(5,6)7)16-10-11-17-18(21)9-8-12-20(16,17)4/h15-17H,8-14H2,1-7H3/t15-,16+,17-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKCWHXZUQQNAX-PFRQMTDMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCCC2=O)C)OCCC(C)(C)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C)OCCC(C)(C)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














